molecular formula C12H20ClN B1458090 2,2-Dimethyl-3-o-tolylpropan-1-amine hydrochloride CAS No. 1439897-55-8

2,2-Dimethyl-3-o-tolylpropan-1-amine hydrochloride

Cat. No. B1458090
CAS RN: 1439897-55-8
M. Wt: 213.75 g/mol
InChI Key: VQIKPQKKHBUFNI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-o-tolylpropan-1-amine hydrochloride is a chemical compound with the formula C12H20ClN . It is used in organic chemistry as a building block for the synthesis of various aryl amines .

Scientific Research Applications

Nanotechnology

Finally, in the field of nanotechnology, this compound could be a candidate for creating functionalized nanoparticles. Its chemical structure may allow it to bind to the surface of nanoparticles, altering their properties for use in medical imaging or drug delivery systems.

Each of these applications requires rigorous research and development, and the compound’s use is restricted to research settings under the supervision of qualified individuals . It’s important to note that the applications mentioned are hypothetical and would need to be validated through experimental studies.

Safety and Hazards

The safety data for 2,2-Dimethyl-3-o-tolylpropan-1-amine hydrochloride suggests several precautionary measures. These include keeping the product away from heat, sparks, open flames, hot surfaces, and avoiding contact with air and water due to possible violent reactions and flash fires . It is also advised to handle the product under inert gas and protect it from moisture .

properties

IUPAC Name

2,2-dimethyl-3-(2-methylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-10-6-4-5-7-11(10)8-12(2,3)9-13;/h4-7H,8-9,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIKPQKKHBUFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1439897-55-8
Record name Benzenepropanamine, β,β,2-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439897-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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